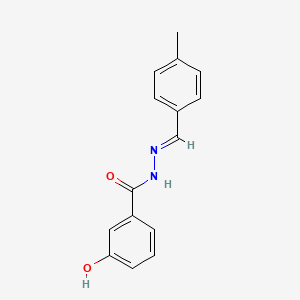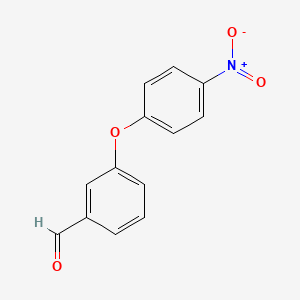
3-(4-Nitrophenoxy)benzaldehyde
Descripción general
Descripción
“3-(4-Nitrophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9NO4 . It has a molecular weight of 243.22 . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for “3-(4-Nitrophenoxy)benzaldehyde” is 1S/C13H9NO4/c15-9-10-2-1-3-13 (8-10)18-12-6-4-11 (5-7-12)14 (16)17/h1-9H . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“3-(4-Nitrophenoxy)benzaldehyde” has a density of 1.3±0.1 g/cm3 . The boiling point is 402.8±20.0 °C at 760 mmHg . Unfortunately, the melting point is not available .
Aplicaciones Científicas De Investigación
Opto-Electronic Applications
A study by Karthick et al. (2019) focused on the synthesis of a molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol, through crystal engineering. This adduct, related to 3-(4-Nitrophenoxy)benzaldehyde, exhibits properties suitable for third-order nonlinear optical (TONLO) applications. Its TONLO properties, optical limiting behavior, and dielectric behavior as a function of temperature were investigated, indicating potential in opto-electronic applications (Karthick et al., 2019).
Synthesis and Chemical Protection
Plourde and Spaetzel (2002) conducted a study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, which is structurally similar to 3-(4-Nitrophenoxy)benzaldehyde. This research demonstrates the versatility of such compounds in synthetic chemistry, achieving protection with various protecting groups in yields of 67-75% (Plourde & Spaetzel, 2002).
Atmospheric Chemistry
Chen, Wenger, and Venables (2011) investigated the absorption cross sections of nitrophenols, which are structurally related to 3-(4-Nitrophenoxy)benzaldehyde. They found significant absorption in the near-ultraviolet range, indicating the potential impact of such compounds on atmospheric photochemistry, including the photolysis rates of O3 and NO2 (Chen, Wenger, & Venables, 2011).
Synthesis of Novel Derivatives
Mahdavi et al. (2016) synthesized novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety, involving 4-(4-nitrophenoxy)benzaldehydes. This research highlights the role of such compounds in creating new molecules with potential applications in areas like drug discovery (Mahdavi et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQRTNNSHZDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)
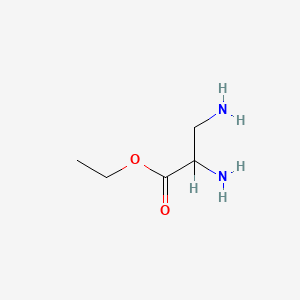
![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)
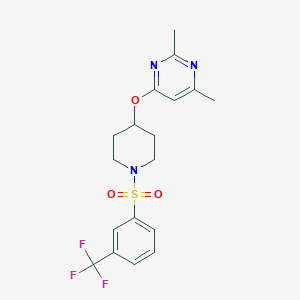

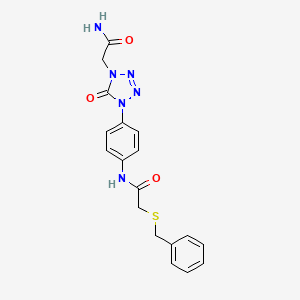

![4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2459276.png)
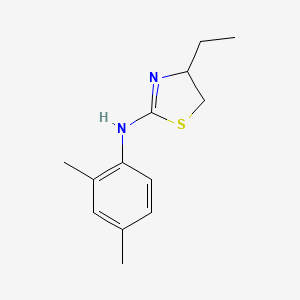
![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)
